tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate
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Overview
Description
tert-Butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenylmethyl group. This can be achieved using a nucleophilic substitution reaction.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially converting it to an amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-fluorophenyl group suggests potential interactions with aromatic binding sites, while the pyrrolidine ring could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate
Comparison:
- Structural Differences: While tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate features a pyrrolidine ring, similar compounds may have different ring structures, such as piperidine.
- Functional Groups: The presence of the 4-fluorophenyl group in the compound of interest provides unique electronic and steric properties compared to other tert-butyl carbamates.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as targeting specific biological pathways or serving as a synthetic intermediate in complex molecule synthesis.
Properties
IUPAC Name |
tert-butyl N-[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(8-9-18-11-16)10-12-4-6-13(17)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBSCAWEYJIBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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